molecular formula C11H14N2 B1213789 2-(6-methyl-1H-indol-3-yl)ethanamine CAS No. 62500-90-7

2-(6-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B1213789
CAS No.: 62500-90-7
M. Wt: 174.24 g/mol
InChI Key: GEVXFHYJXGYXJP-UHFFFAOYSA-N
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Description

2-(6-Methyl-1H-indol-3-yl)ethanamine is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with a methyl group at the 6-position and an ethanamine chain at the 3-position. It is of interest in both synthetic organic chemistry and pharmacology due to its structural similarity to biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylindole.

    Alkylation: The indole is alkylated at the 3-position using an appropriate alkylating agent such as bromoethane in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using reagents like ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ethanamine chain, potentially converting it to an ethyl group.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced ethanamine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(6-Methyl-1H-indol-3-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the context of neurological and psychiatric disorders.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-methyl-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The ethanamine chain can interact with amine receptors, potentially modulating neurotransmitter activity in the brain.

Comparison with Similar Compounds

    2-(5-Methyl-1H-indol-3-yl)ethanamine: Similar structure but with the methyl group at the 5-position.

    2-(6-Methoxy-1H-indol-3-yl)ethanamine: Features a methoxy group instead of a methyl group at the 6-position.

    1H-Indole-3-ethanamine, N-methyl-: Contains a methyl group on the nitrogen atom of the ethanamine chain.

Uniqueness: 2-(6-Methyl-1H-indol-3-yl)ethanamine is unique due to the specific positioning of the methyl group and the ethanamine chain, which can influence its biological activity and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(6-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-2-3-10-9(4-5-12)7-13-11(10)6-8/h2-3,6-7,13H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVXFHYJXGYXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978098
Record name 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62500-90-7
Record name 1H-Indole-3-ethanamine, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062500907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of 6-methyl-7-bromo-1 H-indole-3-ethanamine was contacted with Pd/C H2 in the presence of ethanol and triethylamine. The resulting material was evaporated and partitioned between base/CHCl3. The organic phase was dried, concentrated, and dried. The resulting material was taken up into methanol and added to ethereal HCl. The resulting material was washed and vacuum dried.
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6-methyl-7-bromo-1 H-indole-3-ethanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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